4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile
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Overview
Description
4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chlorophenyl group, a methylbenzyl group, and a carbonitrile group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an α,β-unsaturated carbonyl compound and an amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through a nucleophilic substitution reaction using 2-methylbenzyl bromide and a suitable base.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced by reacting the intermediate compound with a cyanating agent such as sodium cyanide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile can be compared with other similar compounds, such as:
4-[2-(4-bromophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
4-[2-(4-fluorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.
4-[2-(4-methylphenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile: Substitution with a methyl group, potentially altering its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-1-[(2-methylphenyl)methyl]pyrrole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c1-15-4-2-3-5-17(15)13-24-14-18(11-20(24)12-23)21(25)10-16-6-8-19(22)9-7-16/h2-9,11,14H,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYYPRJOCKGQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=C2C#N)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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